Molecular Weight Advantage: Optimized for Pharmacokinetic Compliance
The target compound, 2-[1-(aminomethyl)cyclopropyl]acetamide hydrochloride, possesses a molecular weight (MW) of 164.63 g/mol. This falls within the lower range of the 'Lipinski rule of five' compliant space (MW < 500), which is favorable for oral bioavailability. In contrast, the structurally related 2-[1-(aminomethyl)cyclohexyl]acetamide hydrochloride (CAS 1989659-23-5) exhibits a significantly larger MW of 206.72 g/mol [1]. This 25.6% increase in molecular weight, arising solely from ring expansion, can negatively impact membrane permeability and passive diffusion rates [2]. The cyclopropyl analog therefore offers a quantifiable advantage in molecular size, a critical parameter in early-stage drug discovery programs prioritizing lead-like properties.
| Evidence Dimension | Molecular Weight (Free Base Equivalent) |
|---|---|
| Target Compound Data | 164.63 g/mol (HCl salt) / 128.17 g/mol (free base) |
| Comparator Or Baseline | 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride: 206.72 g/mol (HCl salt) / 170.25 g/mol (free base) [1] |
| Quantified Difference | ~42 g/mol (25.6% increase) |
| Conditions | Calculated from molecular formula |
Why This Matters
A lower molecular weight improves the likelihood of favorable ADME (absorption, distribution, metabolism, excretion) properties, making the cyclopropyl derivative a more attractive starting point for lead optimization.
- [1] PubChem. 2-[1-(aminomethyl)cyclohexyl]acetamide hydrochloride. CID 122164499. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
